6-Chloro-7-fluoroquinolin-3-amine
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Overview
Description
6-Chloro-7-fluoroquinolin-3-amine is a heterocyclic aromatic amine that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the quinoline ring, respectively. The quinoline nucleus is a significant structural motif in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms on a quinoline derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of chlorine and fluorine atoms enhances its ability to penetrate bacterial cell membranes and bind to target enzymes effectively .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7-fluoroquinolin-3-amine
- 6,7-Difluoroquinoline
- 7-Fluoro-4-quinolone
Uniqueness
6-Chloro-7-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
6-chloro-7-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2 |
InChI Key |
WPBCDMRKAYUGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1N)F)Cl |
Origin of Product |
United States |
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